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Compound of Interest

Compound Name:
Azido-PEG3-phosphonic acid

ethyl ester

Cat. No.: B605838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG3-phosphonic acid

diethyl ester, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and

the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

This document details the chemical structure, physicochemical properties, a plausible synthetic

pathway, and key applications of this versatile molecule.

Core Chemical Structure and Properties
Azido-PEG3-phosphonic acid diethyl ester, with the systematic name diethyl (2-(2-(2-

azidoethoxy)ethoxy)ethyl)phosphonate, is a molecule designed with distinct functional domains

to facilitate the linkage of different molecular entities.[1]

Diagram of the Chemical Structure of Azido-PEG3-phosphonic acid diethyl ester:

Caption: Chemical structure of Azido-PEG3-phosphonic acid diethyl ester.

The molecule incorporates three key functional components:

An Azide Group (-N3): This terminal group is a versatile handle for "click chemistry,"

specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted
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azide-alkyne cycloaddition (SPAAC) reactions. This allows for the efficient and specific

conjugation to molecules containing alkyne or strained cycloalkyne moieties.[2]

A Triethylene Glycol (PEG3) Spacer: The hydrophilic PEG linker enhances the aqueous

solubility and bioavailability of the conjugated molecule.[1][3] It also provides a flexible chain

to mitigate steric hindrance between the conjugated partners.

A Diethyl Phosphonate Ester Group (-P(O)(OEt)2): This group can serve as a stable anchor

or be hydrolyzed to the corresponding phosphonic acid. Phosphonates are known for their

ability to bind to metal ions and surfaces, making them useful for targeting bone or for the

surface modification of nanoparticles.[4]

Physicochemical Properties:

Property Value Reference

Molecular Formula C12H26N3O6P [1]

Molecular Weight 339.33 g/mol [5]

CAS Number 1337527-24-8 [1]

Appearance Expected to be a liquid or oil

Purity Typically >95% [1]

Solubility Soluble in DMSO, DCM, DMF [1]

Experimental Protocols
While a specific, detailed synthesis protocol for Azido-PEG3-phosphonic acid diethyl ester is

not readily available in peer-reviewed literature, a plausible and commonly employed synthetic

route involves a multi-step process starting from triethylene glycol. The key transformations are

the introduction of the azide and the phosphonate ester functionalities. A likely terminal step

would be a Michaelis-Arbuzov reaction.

Plausible Synthetic Pathway:
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A potential synthetic route would involve the initial conversion of triethylene glycol to a mono-

azido, mono-halo (e.g., bromo or chloro) derivative. This intermediate can then undergo a

Michaelis-Arbuzov reaction with triethyl phosphite to yield the final product.

General Protocol for a Michaelis-Arbuzov Reaction:

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. It involves

the reaction of a trialkyl phosphite with an alkyl halide.[6]

Materials:

Azido-PEG3-halide (e.g., 1-(2-(2-azidoethoxy)ethoxy)ethyl bromide) (1 equivalent)

Triethyl phosphite (excess, e.g., 1.5-3 equivalents)

Anhydrous, inert solvent (e.g., toluene or acetonitrile) if necessary

Inert atmosphere (Nitrogen or Argon)

Procedure:

The Azido-PEG3-halide is combined with an excess of triethyl phosphite in a reaction

vessel under an inert atmosphere.

The reaction mixture is heated, typically to temperatures ranging from 100 to 160 °C.

The reaction progress is monitored by techniques such as Thin Layer Chromatography

(TLC) or ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite

signal and the appearance of the diethyl phosphonate product signal.

Upon completion, the excess triethyl phosphite and the ethyl halide byproduct are

removed under reduced pressure.

The crude product is then purified.

Purification Protocol:
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Purification of the final product is crucial to remove unreacted starting materials and

byproducts. A common method for purifying PEGylated compounds is column chromatography

on silica gel.

Materials:

Crude Azido-PEG3-phosphonic acid diethyl ester

Silica gel

Eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in

dichloromethane)

Procedure:

The crude product is dissolved in a minimal amount of a suitable solvent.

The solution is loaded onto a silica gel column pre-equilibrated with a non-polar eluent.

The polarity of the eluent is gradually increased to elute the product.

Fractions are collected and analyzed by TLC to identify those containing the pure product.

The fractions containing the pure product are combined and the solvent is removed under

reduced pressure to yield the purified Azido-PEG3-phosphonic acid diethyl ester.

Applications in Research and Drug Development
The unique trifunctional nature of Azido-PEG3-phosphonic acid diethyl ester makes it a

valuable tool in several areas of biomedical research.

PROTAC Development:

This linker is widely used in the synthesis of PROTACs.[2] PROTACs are heterobifunctional

molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and

subsequent degradation of the target protein by the proteasome. The Azido-PEG3-phosphonic

acid diethyl ester can serve as the flexible linker connecting the target protein-binding ligand

and the E3 ligase-binding ligand.
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Bioconjugation and Drug Delivery:

The azide functionality allows for the conjugation of this linker to a wide range of biomolecules,

including proteins, peptides, and nucleic acids that have been modified to contain an alkyne

group.[7] This enables the development of targeted drug delivery systems. The phosphonate

end can be used to anchor the conjugate to metal-based nanoparticles or to target bone tissue.

Signaling Pathway Diagram: General PROTAC Mechanism of Action
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Caption: General mechanism of action for a PROTAC utilizing a linker such as one derived

from Azido-PEG3-phosphonic acid diethyl ester.

Characterization Data (Predicted)
While specific experimental spectra for Azido-PEG3-phosphonic acid diethyl ester are not

publicly available, the expected spectroscopic data can be predicted based on its structure.

Expected Spectroscopic Data:
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Technique Expected Features

¹H NMR

Signals corresponding to the methylene protons

of the PEG chain (approx. 3.6 ppm), the ethyl

groups of the phosphonate ester (triplet and

quartet), and the methylene groups adjacent to

the azide and phosphonate groups.

¹³C NMR

Resonances for the carbon atoms of the PEG

linker, the ethyl groups of the phosphonate, and

the carbons bonded to the azide and

phosphorus atoms.

³¹P NMR
A single resonance in the phosphonate region

(typically 20-30 ppm).

FT-IR

Characteristic strong absorption band for the

azide group (around 2100 cm⁻¹), P=O stretching

vibration (around 1250 cm⁻¹), and C-O-C

stretching of the PEG chain.

Mass Spec (ESI-MS)
A molecular ion peak corresponding to [M+H]⁺,

[M+Na]⁺, or other adducts.

Conclusion
Azido-PEG3-phosphonic acid diethyl ester is a highly functional and versatile chemical tool for

researchers in drug development and the life sciences. Its well-defined structure, incorporating

reactive handles for bioconjugation, a solubilizing linker, and a versatile phosphonate moiety,

makes it an ideal component for the construction of complex biomolecules and targeted

therapeutic agents like PROTACs. The synthetic and analytical protocols outlined in this guide

provide a foundational understanding for the effective utilization of this important molecule in

advanced biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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